

Application Notes and Protocols for the Characterization of 2-(3-Oxobutyl)cyclohexanone

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Compound of Interest

Compound Name: 2-(3-Oxobutyl)cyclohexanone

Cat. No.: B8776333

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These application notes provide a comprehensive overview of the analytical methodologies for the characterization of **2-(3-Oxobutyl)cyclohexanone** (CAS No: 26942-62-1), a cyclic ketone derivative with applications in organic synthesis.^[1] The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural attributes of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(3-Oxobutyl)cyclohexanone** is presented in Table 1. This data is essential for sample handling, solvent selection, and interpretation of analytical results.

Table 1: Physicochemical Properties of **2-(3-Oxobutyl)cyclohexanone**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ O ₂	[2][3]
Molecular Weight	168.23 g/mol	[2][3]
IUPAC Name	2-(3-oxobutyl)cyclohexan-1-one	[2]
CAS Number	26942-62-1	[2]
Appearance	Not explicitly stated, likely a liquid or low-melting solid.	
Boiling Point	Data not available.	[4]
Melting Point	Data not available.	[4]
Density	Data not available.	[4]

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity of **2-(3-Oxobutyl)cyclohexanone** and for its separation from reaction mixtures or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **2-(3-Oxobutyl)cyclohexanone**. The mass spectrum provides a molecular fingerprint, aiding in structural elucidation.

This protocol is adapted from established methods for the analysis of related ketone compounds.

- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar column.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

- Injector Temperature: 250 °C.
- Injection Volume: 1 µL (splitless injection).
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

The expected mass spectrum of **2-(3-Oxobutyl)cyclohexanone** will show characteristic fragmentation patterns. Key fragments are summarized in Table 2.

Table 2: Key Mass Fragments for **2-(3-Oxobutyl)cyclohexanone**

m/z	Interpretation	Source
168	Molecular Ion [M] ⁺	[2]
111	Fragment ion	[2]
98	Fragment ion	
43	Fragment ion (likely [CH ₃ CO] ⁺)	[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of less volatile compounds or for preparative scale separations. A reverse-phase method is generally suitable for a compound of this polarity.

This protocol provides a starting point for the development of a specific HPLC method for **2-(3-Oxobutyl)cyclohexanone**.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water.
 - Solvent A: Water
 - Solvent B: Acetonitrile
- Gradient Program:
 - Start with 30% B, hold for 2 minutes.
 - Linearly increase to 95% B over 15 minutes.
 - Hold at 95% B for 5 minutes.
 - Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 210 nm (for the carbonyl chromophore).
- Injection Volume: 10 µL.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of **2-(3-Oxobutyl)cyclohexanone**, providing detailed information about its functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ^1H and ^{13}C NMR should be performed.

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Sample Concentration: Approximately 10-20 mg of the compound in 0.6 mL of solvent.
- ^1H NMR Parameters:
 - Pulse Program: Standard single pulse (zg30).
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-32.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled (zgpg30).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on concentration.

While specific, experimentally verified spectral data for **2-(3-Oxobutyl)cyclohexanone** is not readily available in the public domain, Table 3 provides predicted chemical shifts based on the analysis of its functional groups and structurally similar compounds.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts for **2-(3-Oxobutyl)cyclohexanone**

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Cyclohexanone C=O	-	~210
Oxobutyl C=O	-	~208
CH ₃ (acetyl)	~2.1	~30
CH ₂ (next to acetyl C=O)	~2.7	~45
CH ₂ (adjacent to cyclohexanone)	~2.4	~30
CH (on cyclohexanone ring)	~2.5	~50
Cyclohexanone CH ₂ 's	1.5 - 2.3	25 - 42

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **2-(3-Oxobutyl)cyclohexanone**, the key functional groups are the two ketone carbonyls.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid sample on a salt plate (NaCl or KBr) or as a KBr pellet if the sample is solid.
- Measurement Mode: Attenuated Total Reflectance (ATR) or transmission.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

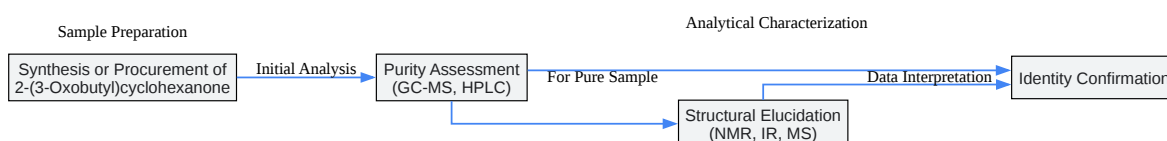
The IR spectrum of **2-(3-Oxobutyl)cyclohexanone** is expected to show strong absorptions characteristic of its ketone functional groups.

Table 4: Characteristic IR Absorptions for **2-(3-Oxobutyl)cyclohexanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1715	Strong	C=O stretch (cyclohexanone)
~1705	Strong	C=O stretch (aliphatic ketone)
2850 - 2960	Medium-Strong	C-H stretch (aliphatic)
1450 - 1470	Medium	C-H bend (methylene)
1360	Medium	C-H bend (methyl)

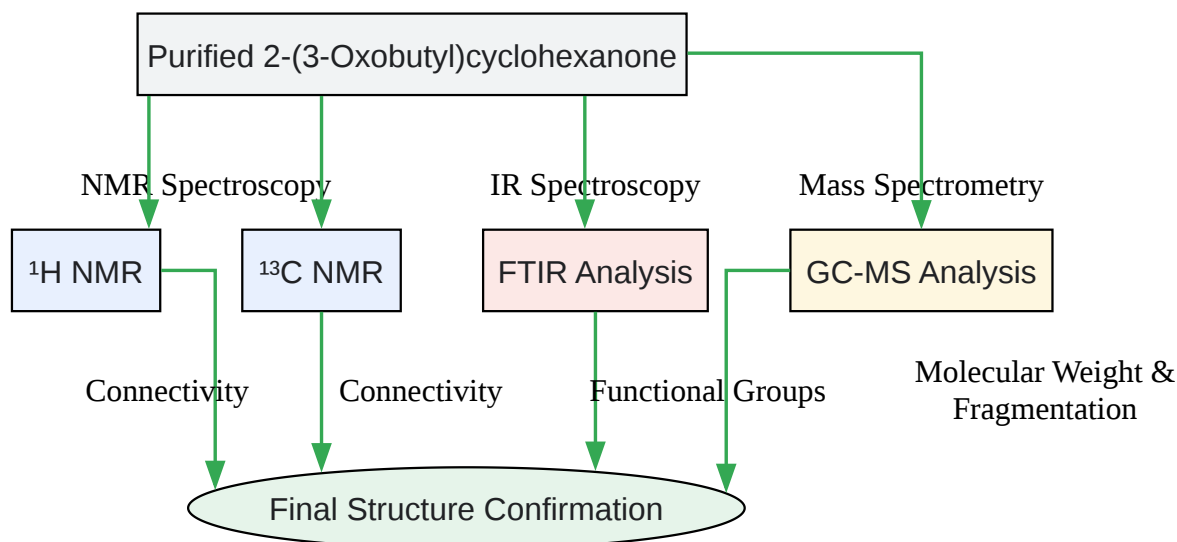
Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of **2-(3-Oxobutyl)cyclohexanone**.



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Caption: General workflow for the analytical characterization of **2-(3-Oxobutyl)cyclohexanone**.



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Caption: Workflow for spectroscopic analysis of **2-(3-Oxobutyl)cyclohexanone**.

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